

## Application Notes and Protocols for Decahydrate-Based Thermal Energy Storage

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Decahydrate** salt hydrates are a class of phase change materials (PCMs) that hold significant promise for thermal energy storage (TES) applications, particularly in the low-temperature range suitable for building energy management, solar thermal systems, and cold chain logistics. Their appeal lies in their high latent heat of fusion, relatively low cost, and sharp phase transition temperatures. However, challenges such as supercooling and phase segregation have historically limited their widespread adoption. This document provides detailed application notes and experimental protocols for the characterization and utilization of **decahydrate** PCMs, with a focus on sodium sulfate **decahydrate** (Na<sub>2</sub>SO<sub>4</sub>·10H<sub>2</sub>O) as a model compound.

## **Core Concepts in Decahydrate Thermal Storage**

Salt hydrates like sodium sulfate **decahydrate** store and release thermal energy through a reversible phase transition from solid to liquid. During melting, the salt hydrate absorbs a large amount of latent heat at a nearly constant temperature. This stored energy is released back into the environment when the material solidifies.

However, two primary challenges impede the reliable performance of many **decahydrate** PCMs:



- Supercooling: This phenomenon occurs when the molten salt hydrate cools below its
  freezing point without solidifying. This delays the release of the stored latent heat, reducing
  the efficiency and predictability of the TES system.
- Phase Segregation: Some salt hydrates, including sodium sulfate decahydrate, exhibit
  incongruent melting, where the anhydrous salt is not fully soluble in its water of hydration
  upon melting. This can lead to the settling of the denser anhydrous salt, resulting in a
  progressive loss of energy storage capacity over repeated thermal cycles.

To overcome these challenges, various additives are incorporated into the **decahydrate** matrix:

- Nucleating Agents: These materials provide sites for crystal growth, reducing the degree of supercooling. Borax (sodium tetraborate **decahydrate**) is a commonly used nucleating agent for sodium sulfate **decahydrate**.[1][2][3]
- Thickening Agents: Also known as gelling agents, these substances increase the viscosity of the molten salt hydrate, preventing the settling of anhydrous salt and thus mitigating phase segregation. Common examples include carboxymethyl cellulose (CMC) and sodium polyacrylate.[1][2]

# Data Presentation: Thermophysical Properties of Common Decahydrates

The following table summarizes the key thermal properties of selected **decahydrate** PCMs relevant for thermal energy storage applications.



Decahydr ate Compoun d	Chemical Formula	Melting Point (°C)	Latent Heat of Fusion (J/g)	Density (g/cm³)	Key Challeng es	Common Additives
Sodium Sulfate Decahydrat e	Na₂SO₄·10 H₂O	32.4	>200	1.46	Supercooli ng, Phase Segregatio n	Borax, CMC, Sodium Polyacrylat e
Sodium Carbonate Decahydrat e	Na₂CO₃·10 H₂O	32.0 - 35.4	~240	1.46	Phase Segregatio n	Thickening agents
Sodium Acetate Trihydrate	CH₃COON a·3H₂O	58	~220	1.45	Supercooli ng	Nucleating agents
Disodium Phosphate Dodecahyd rate	Na <sub>2</sub> HPO <sub>4</sub> ·1 2H <sub>2</sub> O	35.2	~280	1.52	Supercooli ng	Nucleating agents

## **Experimental Protocols**

## Protocol 1: Preparation of Sodium Sulfate Decahydrate Composites

This protocol describes the preparation of sodium sulfate **decahydrate** (SSD) composites containing a nucleating agent (Borax) and a thickening agent (Carboxymethyl Cellulose - CMC).

#### Materials:

- Sodium sulfate **decahydrate** (Na<sub>2</sub>SO<sub>4</sub>·10H<sub>2</sub>O)
- Sodium tetraborate **decahydrate** (Borax)



- Carboxymethyl cellulose (CMC)
- Deionized water
- Hot plate with magnetic stirring capability
- Beaker
- Weighing balance

#### Procedure:

- Determine Composition: Decide on the desired weight percentage of the additives. A common starting point is 3-5 wt% Borax and 2-5 wt% CMC.
- Heating and Dissolution: Place the required amount of sodium sulfate decahydrate in a beaker on a hot plate. Heat the SSD to approximately 45-50°C while stirring continuously until it is completely molten.
- Addition of Nucleating Agent: Slowly add the pre-weighed Borax to the molten SSD while maintaining stirring. Continue stirring until the Borax is fully dissolved.
- Addition of Thickening Agent: Gradually sprinkle the pre-weighed CMC into the mixture. It is
  crucial to add the CMC slowly to prevent clumping. Increase the stirring speed to ensure
  uniform dispersion of the thickening agent.
- Homogenization: Continue stirring the mixture at 45-50°C for an extended period (e.g., 2-4 hours) to ensure a homogeneous composite.
- Cooling and Solidification: Turn off the heat and allow the mixture to cool to room temperature while stirring is gradually reduced and then stopped. The resulting solid is the prepared PCM composite.

## Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)



This protocol outlines the procedure for determining the melting point and latent heat of fusion of **decahydrate** PCMs using DSC.

#### Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed aluminum pans and lids
- Crimper for sealing pans
- Nitrogen gas supply for purging

#### Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the prepared PCM composite into a DSC pan.
- Pan Sealing: Hermetically seal the pan using a crimper to prevent any loss of water vapor during heating.
- DSC Program Setup:
  - Equilibration: Set an initial equilibration temperature of 0°C.
  - Heating Ramp: Program a heating ramp from 0°C to 60°C at a rate of 5-10°C/min.
  - Isothermal Hold: Hold the temperature at 60°C for 5 minutes to ensure complete melting.
  - Cooling Ramp: Program a cooling ramp from 60°C back to 0°C at a rate of 5-10°C/min.
  - Purge Gas: Use nitrogen as a purge gas with a flow rate of 20-50 mL/min.
- Data Acquisition: Run the DSC program and record the heat flow as a function of temperature.
- Data Analysis:



- Melting Point: Determine the onset temperature of the endothermic peak during the heating cycle, which corresponds to the melting point.
- Latent Heat of Fusion: Integrate the area of the melting peak to calculate the latent heat of fusion (in J/g).
- Freezing Point: Determine the onset temperature of the exothermic peak during the cooling cycle, which corresponds to the freezing point.

## **Protocol 3: Thermal Cycling Stability Test**

This protocol is designed to evaluate the long-term thermal reliability of the prepared PCM composite by subjecting it to repeated melting and freezing cycles.

#### Apparatus:

- Thermal cycler or a temperature-controlled oven/bath
- Sealed containers for the PCM samples
- DSC instrument for pre- and post-cycling analysis

#### Procedure:

- Initial Characterization: Perform DSC analysis on a fresh sample of the PCM composite to determine its initial melting point and latent heat of fusion (as per Protocol 2).
- Sample Encapsulation: Place a known quantity of the PCM composite into a series of sealed, leak-proof containers.
- Thermal Cycling:
  - Place the containers in the thermal cycler.
  - Set a temperature profile that cycles between a temperature below the freezing point (e.g., 15°C) and a temperature above the melting point (e.g., 45°C).



- The duration of each heating and cooling phase should be sufficient to ensure complete melting and solidification.
- Perform a large number of cycles (e.g., 100, 500, 1000 cycles).
- Post-Cycling Analysis: After the desired number of cycles, retrieve a sample container.
- DSC Analysis: Perform DSC analysis on the cycled sample using the same parameters as the initial characterization.
- Performance Evaluation: Compare the melting point and latent heat of fusion of the cycled sample with the initial values. A significant degradation in the latent heat of fusion indicates poor thermal stability.

### **Protocol 4: Measurement of Supercooling**

This protocol describes a method to quantify the degree of supercooling in a **decahydrate** PCM using a temperature monitoring setup (T-History method).[1]

#### Apparatus:

- Insulated container
- Test tube or vial to hold the PCM sample
- High-precision thermocouple or temperature logger
- Temperature-controlled bath or chamber

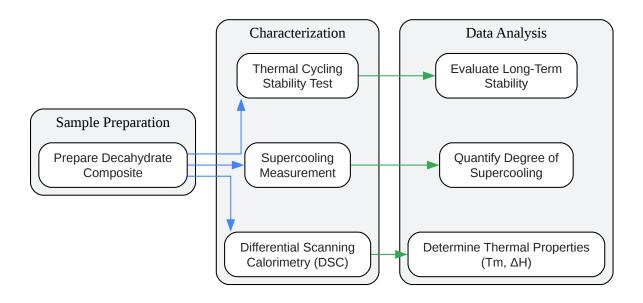
#### Procedure:

- Sample Preparation: Place a known amount of the PCM composite into the test tube and insert the thermocouple into the center of the sample.
- Heating: Place the test tube in a temperature-controlled bath set to a temperature above the PCM's melting point (e.g., 50°C) until the sample is completely molten.
- Cooling and Data Logging:



- Transfer the test tube to a controlled cooling environment (e.g., a chamber set to 10°C).
- Start recording the temperature of the PCM sample at regular intervals (e.g., every 5-10 seconds).
- Data Analysis:
  - Plot the temperature of the PCM as a function of time.
  - The cooling curve will show a decrease in temperature, followed by a sudden increase (recalescence) when nucleation and crystallization begin.
  - The lowest temperature reached before the recalescence is the nucleation temperature.
  - The degree of supercooling is the difference between the melting point (determined by DSC) and the nucleation temperature.

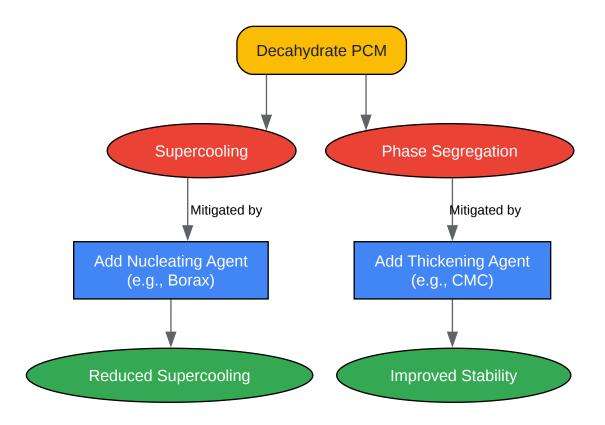
## **Mandatory Visualizations**



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Experimental workflow for **decahydrate** PCM characterization.





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Strategies for enhancing **decahydrate** PCM performance.

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### References

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